Cilnidipine

Content Navigation

CAS Number

Product Name

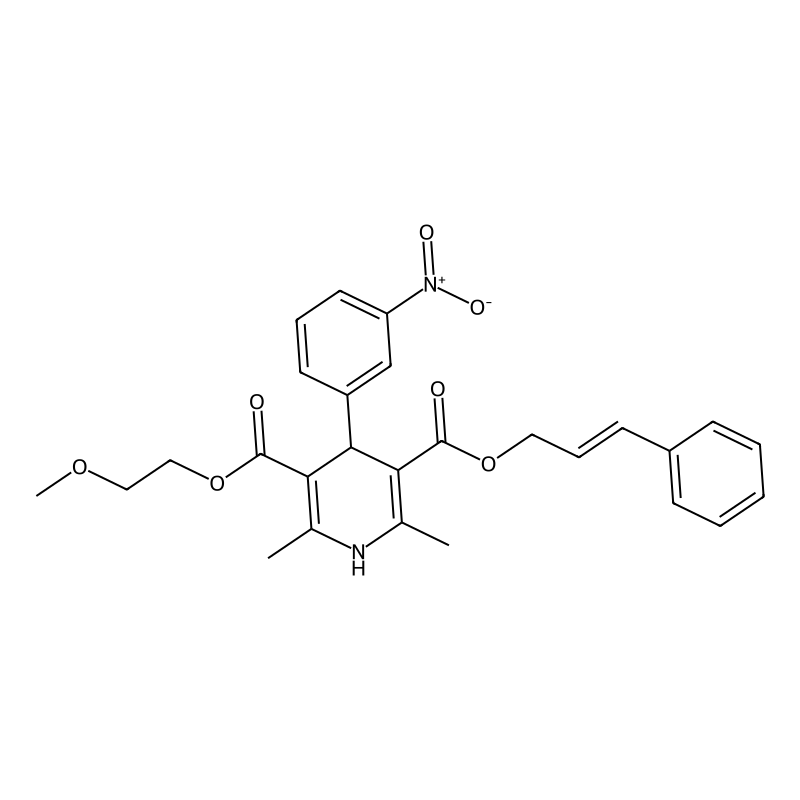

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Canonical SMILES

Isomeric SMILES

Cilnidipine is a dihydropyridine calcium antagonist. It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995. Compared with other calcium antagonists, cilnidipine can act on the N-type calcium channel that existing sympathetic nerve end besides acting on L-type calcium channel that similar to most of the calcium antagonists. This drug is approved in China, Japan, Korea, India, and several countries in the European Union.

Cilnidipine is a fourth-generation calcium channel blocker, primarily used for the treatment of hypertension. It uniquely targets both L-type and N-type calcium channels, making it distinct from other calcium channel blockers that typically focus solely on L-type channels. This dual action enables cilnidipine to provide comprehensive cardiovascular benefits, including vasodilation and reduced sympathetic nervous system activity. Cilnidipine is approved for use in several countries, including Japan, China, India, Nepal, and Korea, and has been shown to have additional therapeutic potential in conditions like Raynaud's Phenomenon and systemic sclerosis .

Cilnidipine exhibits significant biological activity as a calcium channel blocker. Its mechanism involves antagonism of both N-type and L-type calcium channels, which results in decreased intracellular calcium levels. This action leads to vasodilation, reduced blood pressure, and inhibition of norepinephrine release from sympathetic nerve endings. Cilnidipine's dual-channel blocking capability contributes to its unique profile in managing hypertension and potentially providing neuroprotective effects .

The synthesis of cilnidipine has been optimized through various methods. A notable preparation method involves the reaction of 2-(3-nitrophenyl methylidene) methoxyethyl acetoacetate with 3-amino-2-butenoic acid cinnamyl ester under the catalysis of concentrated hydrochloric acid. This method results in high yields and purity of cilnidipine with minimal impurities after a single recrystallization step .

Cilnidipine is primarily used for treating hypertension due to its effective vasodilatory properties. Its ability to block both L-type and N-type calcium channels allows for a more comprehensive approach to blood pressure management compared to traditional calcium channel blockers. Additionally, ongoing research suggests potential applications in treating conditions associated with sympathetic overactivity, such as heart failure and certain vascular disorders .

Cilnidipine has been studied for its interactions with various drugs and biological systems. It demonstrates high protein binding (approximately 98%) and is metabolized primarily by liver microsomes via cytochrome P450 enzymes, particularly CYP3A. The drug's pharmacokinetics indicate that it has low bioavailability (around 13%) due to its low aqueous solubility and high permeability . Studies have also highlighted cilnidipine's potential interactions with other antihypertensive agents, suggesting careful consideration when co-administering medications.

Cilnidipine is part of the dihydropyridine class of calcium channel blockers. Here are some similar compounds:

| Compound Name | Type | Key Features |

|---|---|---|

| Amlodipine | Dihydropyridine | Long-acting; primarily L-type channel blocker |

| Nifedipine | Dihydropyridine | Selective for L-type channels; rapid onset |

| Felodipine | Dihydropyridine | Intermediate duration; selective for L-type channels |

| Efonidipine | Dihydropyridine | Dual action on L- and N-type channels |

| Manidipine | Dihydropyridine | Unique structure; longer half-life |

Uniqueness of Cilnidipine: Cilnidipine stands out due to its dual blocking action on both L- and N-type calcium channels, which not only aids in lowering blood pressure but also provides neuroprotective effects by inhibiting sympathetic nerve activity. This dual mechanism is less prevalent among other dihydropyridines, making cilnidipine a valuable option in managing cardiovascular diseases effectively .

Nanotechnology-Driven Bioavailability Enhancement Strategies

Cilnidipine shows aqueous solubility below one microgram per millilitre and undergoes marked intestinal wall metabolism, resulting in oral absolute bioavailability of roughly thirteen percent in conventional tablets [4]. A series of nanotechnology platforms has been engineered to overcome these barriers:

Table 2 Pharmacometrics of nanotechnology platforms designed for cilnidipine

| Delivery platform | Mean particle diameter | Maximum plasma concentration (ng mL⁻¹) | Area under the plasma concentration–time curve (ng h mL⁻¹) | Fold-increase in absolute bioavailability versus neat drug | Reference |

|---|---|---|---|---|---|

| Compritol-based solid-lipid nanoparticles | 207 nm [5] | 572 ± 25 vs 364 ± 24 [5] | 5 589 ± 230 vs 2 316 ± 164 [5] | 2.4 [5] | |

| Poly-ε-caprolactone polymeric nanoparticles | 220 nm [6] | Data not stated; bioavailability detailed below | Not stated | 2.1 (0.55 vs 0.26) [6] | |

| Soluplus–Tween-stabilised nanocrystals | 62 nm [7] | Not reported | Not reported | 3.2 [7] | |

| Self-nano-emulsifying drug-delivery system solidified onto β-cyclodextrin nanosponges | 24 nm [8] | Not reported | 5.5-fold rise in area under curve [8] | 5.5 [8] |

Across all platforms, reductions in systolic blood pressure were proportionate to systemic exposure. Polymeric nanoparticles lowered systolic pressure by forty-two percent versus twenty-four percent for an identical milligram dose suspension, confirming pharmacodynamic translation of the exposure gains [6].

Cytochrome P450 Isoform-Specific Metabolic Pathways

Metabolism studies in human liver microsomes have mapped three sequential oxidative routes: (i) dehydrogenation of the dihydropyridine ring, (ii) O-demethylation of the pendant ester side chain and (iii) combined dehydrogenation-demethylation [9] [10]. Chemical-inhibition and kinetic analyses place cytochrome P450 family 3 subfamily A polypeptide 4 as the dominant catalyst for the initial dehydrogenation step; the competitive inhibitor ketoconazole reduced metabolite formation with an inhibition constant of 1.52 micromolar [10].

Table 3 Identified phase-I metabolites of cilnidipine and their biocatalysts

| Primary biotransformation | Resulting metabolite | Principal isoform | Supporting evidence | Reference |

|---|---|---|---|---|

| Dihydropyridine ring dehydrogenation | Metabolite 1 (dehydrogenated derivative) | Cytochrome P450 family 3 subfamily A polypeptide 4 | Complete inhibition by ketoconazole, no effect from selective inhibitors of families 1, 2 C, 2 D or 2 E | 9 [10] |

| Lateral chain O-demethylation | Metabolite 2 | Same isoform | Co-elution under microsomal incubation; unchanged formation rate after selective non-3A inhibitors | 9 |

| Sequential dehydrogenation + demethylation | Metabolite 3 | Same isoform | Mass-spectrometric identification; abolished by ketoconazole | 9 |

Because cytochrome P450 family 3 subfamily A polypeptide 4 also metabolises numerous antifungal, immunosuppressive and antineoplastic agents, the data predict clinically relevant exposure increases whenever strong inhibitors of this isoform are co-administered [9] [10].

Enterohepatic Recirculation Dynamics and Fecal Elimination Mechanisms

Whole-body autoradiography and mass-balance experiments demonstrate preferential hepatobiliary transport of cilnidipine and its oxidative metabolites. In beagle dogs, eighteen to twenty-nine percent of a radiolabelled oral dose appeared in urine, whereas eighty percent was recovered in faeces within seventy-two hours, largely as unchanged drug, indicating direct biliary secretion [11]. Human absorption-distribution studies report a comparable split, with roughly twenty percent renal and eighty percent faecal recovery [12]. The pronounced faecal fraction, together with intermittent secondary plasma peaks observed between six and ten hours post-dose in several volunteer studies, is consistent with partial intestinal re-absorption after biliary discharge, although dedicated dual-lumen perfusion studies have not yet quantified the recycling coefficient.

Table 4 Summary of elimination routes for cilnidipine

| Study species | Urinary recovery | Faecal recovery | Evidence for enterohepatic recycling | Reference |

|---|---|---|---|---|

| Beagle dog | 18–29% of dose within 72 h [11] | 80% within 72 h [11] | Yes – biliary excretion confirmed, secondary plasma peaks noted | 22 |

| Human volunteers (population summary) | ≈20% of dose [12] | ≈80% of dose [12] | Probable – non-compartmental profiles show late secondary peaks | 13 |

The dominance of biliary clearance implies that hepatic impairment and modulators of canalicular transporters merit careful evaluation. Moreover, recycling may prolong the terminal half-life and contribute to sustained haemodynamic effects despite rapid primary metabolism.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

S85436ZG85

4LNU2SU262

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Cilnidipine gets eliminated through the urine in a proportion of 20% of the administered dose and 80% is eliminated by the feces.

Drugs on the group of dihydropyridines such as cilnidipine tend to have a large volume of distribution.

Metabolism Metabolites

Wikipedia

Muzolimine